Girard's Reagent P-d5 Girard's Reagent P-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641280
InChI: InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
SMILES: C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Molecular Formula: C7H10ClN3O
Molecular Weight: 192.66 g/mol

Girard's Reagent P-d5

CAS No.:

Cat. No.: VC13641280

Molecular Formula: C7H10ClN3O

Molecular Weight: 192.66 g/mol

* For research use only. Not for human or veterinary use.

Girard's Reagent P-d5 -

Molecular Formula C7H10ClN3O
Molecular Weight 192.66 g/mol
IUPAC Name 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride
Standard InChI InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Standard InChI Key NDXLVXDHVHWYFR-GWVWGMRQSA-N
Isomeric SMILES [2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-]
SMILES C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Canonical SMILES C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]

Chemical Identity and Structural Characteristics

Molecular Architecture

Girard's Reagent P-d5 features a pyridinium ring system substituted with five deuterium atoms at positions 2, 3, 4, 5, and 6, conjugated to an acetohydrazide functional group. The chloride counterion ensures solubility in polar solvents. Its molecular formula is C₇H₅D₅ClN₃O, with a molecular weight of 192.66 g/mol . The deuterium labeling shifts the mass spectrum peaks, allowing discrimination from endogenous compounds during LC-MS/MS analysis.

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Number1505505-87-2
Molecular FormulaC₇H₅D₅ClN₃O
Exact Mass192.658 Da
Canonical SMILES[2H]C1=C([2H])C([2H])=C([2H])C([2H])=[N+]1CC(NN)=O.[Cl-]
Solubility (DMSO)1 mg/mL
Solubility (PBS, pH 7.2)10 mg/mL

Physicochemical Properties and Stability

Solubility and Formulation

The reagent demonstrates excellent aqueous solubility (10 mg/mL in PBS), facilitating its use in biological matrices. In DMSO, solubility decreases to 1 mg/mL, necessitating careful preparation of stock solutions . Stability studies indicate a 1-year shelf life when stored at -20°C in anhydrous conditions, with degradation primarily occurring via hydrolysis of the hydrazide group under acidic or alkaline conditions .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals characteristic shifts for the deuterated pyridinium ring (δ 8.5–9.0 ppm for aromatic protons) and the acetohydrazide moiety (δ 2.1–2.3 ppm for methylene protons). Mass spectrometry exhibits a prominent [M]+ ion at m/z 192.66, with deuterium-induced isotopic patterns distinguishable from non-labeled analogs .

Analytical Applications in Biomolecular Research

Glycan Profiling

Girard's Reagent P-d5 reacts selectively with reducing termini of glycans, forming charged hydrazones that enhance ionization efficiency in MALDI-TOF MS. This derivatization enables picomolar-level detection of N-linked glycans in serum proteomics studies, outperforming traditional reductive amination methods by 3–5-fold in sensitivity .

Table 2: Comparative Performance in Glycan Analysis

ParameterGirard's P-d5Conventional Methods
LOD (MALDI-TOF)50 pM200 pM
Ionization Efficiency89%32%
Derivatization Time30 min2–4 h

Oxysterol Quantitation

In lipidomics, the reagent captures oxysterols through ketone group derivatization, enabling resolution of isomeric species like 24-hydroxycholesterol and 27-hydroxycholesterol. A 2024 study demonstrated 92% recovery of deuterated internal standards in brain tissue extracts, reducing matrix effects from phospholipids by 67% compared to underivatized LC-MS .

Epigenetic Marker Analysis

5-Methylcytosine derivatives form stable adducts with Girard's P-d5, permitting single-base resolution in DNA methylation profiling. The deuterated internal standard corrects for ionization suppression in CpG-rich regions, achieving 98% concordance with bisulfite sequencing data .

ParameterSpecification
Storage Temperature-20°C
Stability Period12 months
Incompatible MaterialsStrong oxidizers
Decomposition ProductsCO, NOₓ, phosgene

Comparative Advantages Over Non-Deuterated Analogs

Mass Spectrometry Performance

The deuterium label generates a +5 Da mass shift, eliminating isobaric interference from endogenous compounds. In a head-to-head comparison with Girard's Reagent T, P-d5 improved signal-to-noise ratios by 4.8× in plasma metabolomics assays .

Batch-to-Batch Consistency

Certificates of Analysis (CoA) from manufacturers like GlpBio and Avanti Polar Lipids document >99% isotopic purity, with inter-batch variability <2.1% in LC-MS response factors .

SupplierCatalog NumberPurityPackaging
GlpBioGC48994>99%1 mg, 5 mg, 10 mg
Avanti Polar Lipids640008>98%10 mg
CD BiosynsisBC-11038>99.5%Custom

Future Directions and Innovations

Emerging applications include multiplexed derivatization with isotopomeric variants (e.g., ¹³C-labeled analogs) for simultaneous quantification of 50+ carbonyl metabolites. Advances in microfluidics integration may enable on-chip derivatization, reducing sample preparation times from hours to minutes.

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